3-Ethylphenanthrene-2-carboxylic acid
Description
3-Ethylphenanthrene-2-carboxylic acid is a polycyclic aromatic compound featuring a phenanthrene backbone substituted with an ethyl group at position 3 and a carboxylic acid moiety at position 2. Phenanthrene derivatives are widely studied for their structural rigidity, aromaticity, and applications in materials science and medicinal chemistry . The ethyl group likely enhances lipophilicity, influencing solubility and biological interactions, while the carboxylic acid enables reactivity in amidation or esterification reactions .
Properties
CAS No. |
112878-80-5 |
|---|---|
Molecular Formula |
C17H14O2 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
3-ethylphenanthrene-2-carboxylic acid |
InChI |
InChI=1S/C17H14O2/c1-2-11-9-15-13(10-16(11)17(18)19)8-7-12-5-3-4-6-14(12)15/h3-10H,2H2,1H3,(H,18,19) |
InChI Key |
LORIFMAOOJUQMX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C2C=CC3=CC=CC=C3C2=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylphenanthrene-2-carboxylic acid typically involves multi-step organic reactions starting from phenanthrene. One common method includes:
Friedel-Crafts Alkylation: Phenanthrene undergoes alkylation with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the ethyl group at the third position.
Oxidation: The ethylated phenanthrene is then oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce the carboxylic acid group at the second position.
Industrial Production Methods: Industrial production of 3-ethylphenanthrene-2-carboxylic acid may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient conversion and minimal by-products.
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or ketones.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or nitric acid under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of 3-ethylphenanthrene-2-carboxaldehyde or 3-ethylphenanthrene-2-carboxylic ketone.
Reduction: Formation of 3-ethylphenanthrene-2-methanol or 3-ethylphenanthrene-2-carboxaldehyde.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
3-Ethylphenanthrene-2-carboxylic acid finds applications in several scientific domains:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
Mechanism of Action
The mechanism by which 3-ethylphenanthrene-2-carboxylic acid exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular function.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Comparisons
Key Observations:
- Core Structure Differences: Phenanthrene (tricyclic aromatic hydrocarbon) vs. naphthalene (bicyclic), quinoxaline-benzofuran (heterocyclic fused systems), thiophene (five-membered heterocycle), and chromene (oxygen-containing tricyclic). These variations influence electronic properties and biological interactions.
- Substituent Effects : The ethyl group in 3-ethylphenanthrene-2-carboxylic acid enhances lipophilicity compared to polar substituents like hydroxyl (-OH) in 3-hydroxynaphthalene-2-carboxylic acid .
Table 3: Property Comparisons
Key Observations:
- Solubility : The ethyl group in the target compound may reduce aqueous solubility compared to hydroxyl- or ester-containing analogues .
- Biological Potential: Thiophene and naphthalene derivatives exhibit antioxidant and anti-inflammatory activities , suggesting possible overlapping applications for phenanthrene-based acids.
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